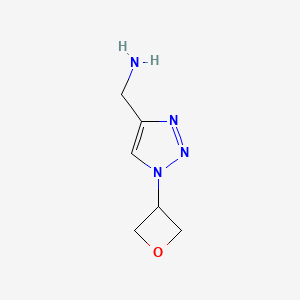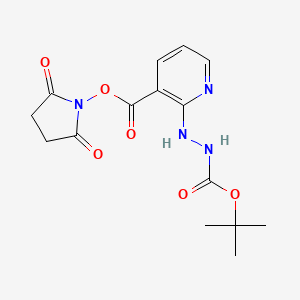![molecular formula C7H3F3N2O B13648700 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring with a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . Another approach involves the Hofmann reaction, where 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone is converted into the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and various amines . Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF).
Major Products
Major products formed from these reactions include substituted oxazolo[4,5-b]pyridines with various functional groups, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: Similar structure but with a phenyl group at the 5-position.
Isoxazolo[4,5-b]pyridine: Another fused heterocyclic compound with different biological activities.
Uniqueness
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3F3N2O |
|---|---|
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4-6(12-5)11-3-13-4/h1-3H |
InChI-Schlüssel |
PAIQZPOXORTQTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)


![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)




![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)



